An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one
An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry.[1][2][3][4][5] This document summarizes key chemical data, experimental protocols, and known biological pathways associated with this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.
Core Chemical Properties
5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, is a solid, organic compound with the molecular formula C9H8N2OS.[6] Its core structure consists of an imidazolidine ring with a phenyl group at the 5th position, a ketone at the 4th position, and a thioketone at the 2nd position. The substitution on the thiohydantoin ring, particularly at the C-5 position, significantly influences its biological activity.[1][3]
Physicochemical Data
A summary of the key physicochemical properties of 5-Phenyl-2-thioxoimidazolidin-4-one is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C9H8N2OS | PubChem[6] |
| Molecular Weight | 192.24 g/mol | PubChem[6] |
| IUPAC Name | 5-phenyl-2-sulfanylideneimidazolidin-4-one | PubChem[6] |
| CAS Number | 62420-76-2 | PubChem[6] |
| Melting Point | 234-235 °C | Islam et al., 2006[7] |
| XLogP3 | 1.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and characterization of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives.
| Spectroscopy | Key Peaks/Shifts | Source |
| Infrared (IR) | ν (cm-1): 3255 (N-H amide), 3135 (N-H amide), 3010 (C-H aromatic), 1749 (C=O amide), 1558, 1541, 1508 (C=C benzene), 1215 (C=S) | Islam et al., 2006[7] |
| ¹H-NMR (DMSO) | δ (ppm): 7.80-7.60 (m, 10H, C-H, aromatic), 1.10-1.12 (1H, SH) | Islam et al., 2006[7] |
| ¹³C-NMR (Polysol) | δ (ppm): 180.4 (C-2, C=S), 162.4 (C-4, C=O), 140.8, 128.7, 128.0, 127.1 (aromatic carbons), 77.9 (C-5) | SpectraBase[8] |
| Mass Spectrometry (m/z) | 268 (M+ for 5,5-diphenyl-2-thiohydantoin), 180, 104 | PubChem[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis of thiohydantoin derivatives.
Synthesis of 5,5-Diphenyl-2-thiohydantoin
A common synthetic route to a related compound, 5,5-diphenyl-2-thiohydantoin, involves the condensation of benzil and thiourea.[7][10]
Procedure:
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A mixture of benzil (0.80 g, 3.81 mmol/L) and thiourea (0.58 g, 7.63 mmol/L) is placed in a round-bottomed flask.[7]
-
Absolute ethanol (12 mL) and 30% aqueous sodium hydroxide (2.5 mL) are added to the reactants.[7]
-
The mixture is heated under reflux for 2 hours.[7]
-
After cooling, 15 mL of water is added. Any suspended solids are removed by filtration.
-
The clear solution is then acidified with concentrated HCl to precipitate the product.[10]
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The precipitate is collected by filtration, dried, and recrystallized from ethanol.[7][10]
A microwave-assisted variation of this synthesis has also been reported, offering a more rapid and efficient method.[11]
Solid-Phase Synthesis of 2-Thiohydantoins
Soural et al. (2018) reported a convenient solid-phase synthesis for producing novel 2-thiohydantoins.[1]
Workflow:
Biological Activity and Signaling Pathways
Thiohydantoin derivatives exhibit a wide range of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1][3][5] The nature of the substituent on the heterocyclic ring significantly impacts the compound's biological function.[1][3]
Anti-Proliferative Activity in Vascular Endothelial Cells
Studies on 5,5-diphenyl-2-thiohydantoin (DPTH), an analogue of 5-phenyl-2-thioxoimidazolidin-4-one, have revealed its anti-proliferative effects on human umbilical vein endothelial cells (HUVECs).[12] The proposed mechanism involves the upregulation of the p21 protein, which in turn inhibits cyclin-dependent kinases (CDK) 2 and 4, leading to cell cycle arrest.[12]
Signaling Pathway:
This pathway highlights a potential therapeutic application for thiohydantoin derivatives as angiogenesis inhibitors.[12] Further structure-activity relationship studies have shown that introducing a side chain with an aromatic ring at the sulfur atom of DPTH can enhance this anti-angiogenic activity.[12]
Conclusion
5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their rich chemical landscape, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of their chemical properties, synthesis, and a glimpse into their mechanism of action, serving as a valuable resource for the scientific community.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Phenyl-2-thioxoimidazolidin-4-one | C9H8N2OS | CID 4032669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. spectrabase.com [spectrabase.com]
- 9. 5,5-Diphenyl-2-thiohydantoin | C15H12N2OS | CID 854150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
